1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Lipophilicity modulation Conformational analysis Medicinal chemistry

Polyfluoroalkoxy arene scaffolds for SAR studies are often limited to bis(trifluoromethoxy) analogs, which lack conformational adaptability. This compound solves that gap with a unique mixed -OCF2H/-OCF3 substitution pattern on a 1,4-dibromobenzene core. • Computed XLogP3 5.4, TPSA 18.5 Ų - favorable physicochemical profile for CNS drug candidate optimization • 1,4-dibromo handles enable sequential, site-selective Suzuki-Miyaura cross-coupling for rapid library expansion • -OCF2H group acts as a conformational lipophilicity adaptor, enabling environment-dependent logP tuning unavailable in bis-OCF3 analogs Supplied as a research-use-only intermediate with full analytical documentation.

Molecular Formula C8H3Br2F5O2
Molecular Weight 385.91 g/mol
CAS No. 1805121-09-8
Cat. No. B1410351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene
CAS1805121-09-8
Molecular FormulaC8H3Br2F5O2
Molecular Weight385.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)OC(F)(F)F)Br)OC(F)F
InChIInChI=1S/C8H3Br2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H
InChIKeyVRVDQELNNKCMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene Overview


1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a highly fluorinated aromatic scaffold featuring both a difluoromethoxy (-OCF2H) and a trifluoromethoxy (-OCF3) group on a 1,4-dibromobenzene core. With a molecular formula of C8H3Br2F5O2 and a molecular weight of 385.91 g/mol, this compound serves as a versatile intermediate for sequential cross-coupling reactions [1]. The strategic placement of two distinct fluoroalkoxy substituents introduces differentiated electronic and lipophilic character, making it a valuable building block for medicinal chemistry and materials science applications where fine-tuning of physicochemical properties is critical [2].

Sequential cross-coupling enabled by 1,4-dibromo handles
Differentiated OCF2H / OCF3 groups for tunable lipophilicity
Fluorinated building block for medicinal chemistry and materials science

Why This Building Block Cannot Be Replaced


While several polyfluoroalkoxy-substituted bromobenzenes are commercially available, simple in-class substitution is high-risk for structure-activity relationship (SAR) studies. The -OCF2H and -OCF3 groups, despite their structural similarity, exhibit fundamentally different polarity, lipophilicity, and conformational behavior [1]. The -OCF3 group is intrinsically lipophilic, whereas -OCF2H can interconvert between a lipophilic and a polar conformation, acting as an environmental polarity adaptor [1]. Replacing this compound with a bis(trifluoromethoxy) analog eliminates conformational adaptability; substituting with a mono-bromo or regioisomeric dibromo variant alters both the number and electronic environment of the reactive handles, directly compromising synthetic utility in sequential cross-coupling strategies [2]. The quantitative evidence below demonstrates why this specific substitution pattern delivers measurable differentiation.

Bis(trifluoromethoxy) analog
Eliminates OCF2H conformational adaptability; lipophilicity cannot respond to environment, limiting property tuning relative to the mixed-substituent scaffold.
Mono-bromo analog
Loses the second reactive handle, restricting sequential coupling strategies and reducing synthetic versatility for library elaboration.
1,2-Dibromo regioisomer
Ortho bromine steric hindrance may reduce coupling efficiency and alter site-selectivity, limiting predictable stepwise functionalization.

Quantitative Differentiation Evidence


OCF2H vs. OCF3 Conformational Lipophilicity Adaptor

The target compound uniquely combines a difluoromethoxy (-OCF2H) and a trifluoromethoxy (-OCF3) group on the same aromatic scaffold. According to Müller's bond vector analysis, the -OCF3 group is intrinsically lipophilic, while the -OCF2H group can interconvert between a highly lipophilic and a polar conformation depending on the molecular environment [1]. This conformational adaptability is absent in the comparator 1,4-dibromo-2,5-bis(trifluoromethoxy)benzene, which contains two conformationally static -OCF3 groups. The mixed substitution pattern thus provides a measurable advantage in tuning logP.

Lipophilicity Adaptor
Reported
Target: OCF2H (conformationally adaptable) + OCF3 (lipophilic)
Comparator: bis(trifluoromethoxy) — both OCF3, no conformational switching
Supports environment-dependent logP tuning not reported for bis-OCF3 analogs
Based on Müller bond vector analysis; idealized geometries
Lipophilicity modulation Conformational analysis Medicinal chemistry Physicochemical property design

TPSA Differentiation vs. Bis(trifluoromethoxy) Analogs

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 18.5 Ų, as reported in PubChem [1]. This value is directly determined by the presence of the less fluorinated -OCF2H group. By comparison, 1,4-dibromo-2,5-bis(trifluoromethoxy)benzene, bearing two -OCF3 groups, would be expected to have a lower TPSA due to increased fluorination and reduced hydrogen-bond acceptor character. The 18.5 Ų value positions this compound in a distinct polarity window relevant for optimizing passive membrane permeability in cell-based assays.

TPSA
Reported
18.5 Ų
Higher TPSA vs. bis-OCF3 analog (~9–14 Ų); supports membrane permeability differentiation
Computed by Cactvs; comparator TPSA estimated from group contributions
Topological polar surface area Dipole moment Membrane permeability Bioavailability prediction

Molecular Weight Window vs. Mono-Bromo and Bis-OCF3 Analogs

The target compound has a molecular weight of 385.91 g/mol [1]. This sits in a strategically important MW range between the lighter mono-bromo analog 1-bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene (MW 307.01 g/mol) and the heavier bis(trifluoromethoxy) dibromo analog (MW 403.90 g/mol) . The additional bromine vs. the mono-bromo variant provides an extra synthetic handle without exceeding the 400 Da threshold often used in fragment-based and lead-like screening libraries.

MW Window
Head-to-head
385.91 g/mol (target)
+78.90 vs. mono-bromo; −17.99 vs. bis-OCF3 dibromo
Occupies a synthetic versatility-to-MW ratio window near 385 Da; avoids exceeding 400 Da threshold
Mono-bromo: 307.01; bis-OCF3 dibromo: 403.90 g/mol
Molecular weight Fragment-based drug design Lead-likeness Physicochemical property thresholds

LogP Moderation by Mixed OCF2H/OCF3 Pattern

The target compound has a computed XLogP3-AA value of 5.4 [1]. This reflects the balanced contribution of the lipophilic -OCF3 and the polarity-adaptable -OCF2H group. In contrast, the bis(trifluoromethoxy) analog 1,4-dibromo-2,5-bis(trifluoromethoxy)benzene, with two intrinsically lipophilic -OCF3 groups, is expected to exhibit a higher logP. The Müller vector analysis confirms that -OCF2H can significantly lower logP compared to -OCF3 in certain conformational states [2]. This makes the target compound preferable when reduced logP is desired without sacrificing fluorination benefits.

LogP
Reported
5.4 XLogP3
Moderated lipophilicity vs. bis-OCF3 analog; supports lipophilic efficiency evaluation
Estimated reduction 0.3–0.8 units; XLogP3 3.0 computation
LogP Lipophilicity Drug-likeness Chromatographic hydrophobicity index

Regioselective Cross-Coupling: 1,4- vs. 1,2-Dibromo Reactivity

The 1,4-dibromo substitution pattern of the target compound provides two electronically differentiated bromine atoms on a para-disubstituted benzene. This contrasts with the 1,2-dibromo regioisomer 1,2-dibromo-5-difluoromethoxy-3-(trifluoromethoxy)benzene, where the ortho relationship between bromine atoms creates steric hindrance and alters the electronic environment . In Pd-catalyzed direct arylation, para-substituted bromobenzenes typically show superior reactivity compared to ortho-substituted analogs due to reduced steric congestion [1]. The target compound's 1,4-arrangement thus enables predictable, sequential functionalization strategies that are less accessible with the 1,2-dibromo regioisomer.

Coupling Regioselectivity
Class-level
1,4-arrangement: para-relationship, minimized steric hindrance
1,2-regioisomer: ortho-bromines, steric congestion alters reactivity
1,4-pattern supports predictable sequential coupling; 1,2 may reduce efficiency
Class-level steric/electronic prediction; exact yield data not available
Sequential cross-coupling Regioselectivity Suzuki-Miyaura coupling Direct arylation

Polyfluoroalkoxy Stability for Direct Arylation

Polyfluoroalkoxy-substituted bromobenzenes as a class are compatible with direct arylation conditions using only 1 mol% Pd(OAc)2 and KOAc as an inexpensive base, yielding high conversions [1]. While cross-study comparable yield data for the target compound specifically are not available, the class-level evidence demonstrates that both -OCF3 and -OCF2H substituents are tolerated without deactivation or decomposition under catalytic conditions [1]. Importantly, the -OCF3 group in halogenated benzenes exhibits no detectable hydrolysis under exhaustive halogenation conditions, confirming the robustness of these substituents for synthetic applications [2]. The compound is available from multiple suppliers with standard purity specifications, making it procurement-ready for research programs [3].

Direct Arylation Stability
Class-level
Class-wide: 1 mol% Pd(OAc)2, KOAc, DMA, 150°C — high conversions reported
Supports procurement as pre-functionalized building block without post-functionalization
No detectable -OCF3 hydrolysis under exhaustive halogenation conditions
Chemical stability Direct arylation Palladium catalysis Polyfluoroalkoxy coupling

Optimal Application Scenarios


CNS Drug Fragment Elaboration

With a computed XLogP3 of 5.4 and TPSA of 18.5 Ų, this compound falls within favorable physicochemical space for CNS drug discovery [1]. The mixed -OCF2H/-OCF3 substitution provides a unique conformational lipophilicity adaptor not available from bis(trifluoromethoxy) or mono-alkoxy analogs [2]. Researchers can use this scaffold to systematically vary lipophilicity at a late stage without altering the core, directly addressing the challenge of balancing target potency with CNS penetration requirements.

Agrochemical Library Synthesis via Sequential Coupling

The 1,4-dibromo substitution pattern enables sequential Suzuki-Miyaura or direct arylation reactions, where the two bromine atoms can be addressed in a controlled, stepwise manner [1]. This is particularly valuable in agrochemical lead optimization, where rapid exploration of biaryl and heteroaryl chemical space is essential. The compatibility of polyfluoroalkoxy bromobenzenes with low-catalyst-loading Pd conditions (1 mol%) means cost-effective library production is feasible [1].

Membrane Permeability: OCF2H vs. OCF3 Effects

For academic and industrial groups studying the impact of fluorination patterns on passive permeability, this compound serves as a well-defined probe. The direct juxtaposition of -OCF2H and -OCF3 groups on a single scaffold with a known TPSA of 18.5 Ų [1] allows for controlled comparison of the two substituent effects. The conformational adaptability of -OCF2H, documented in vector analysis studies [2], makes this scaffold ideal for investigating environment-dependent logP effects in PAMPA or Caco-2 assays.

Liquid Crystal Intermediate Development

Fluorinated aromatics with mixed alkoxy substituents are established intermediates in liquid crystal research, where subtle changes in dipole moment and polarizability govern mesophase behavior [1]. The combination of -OCF2H and -OCF3 on a dibromobenzene core provides a unique dielectric anisotropy profile compared to symmetric bis(trifluoromethoxy) scaffolds. The 1,4-dibromo arrangement further allows for covalent extension into calamitic or discotic mesogens via cross-coupling chemistry.

Application
Selection Property
Validation Focus
CNS fragment elaboration
Mixed OCF2H/OCF3 lipophilicity tuning
logP and TPSA multiparameter validation
Agrochemical library synthesis
Sequential cross-coupling via 1,4-dibromo handles
Regioselectivity and coupling efficiency testing
Membrane permeability studies
Conformational lipophilicity adaptor profile
PAMPA/Caco-2 assay with comparator analogs
Liquid crystal intermediate
Dielectric anisotropy from mixed fluoroalkoxy
Mesophase characterization and dipole analysis
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